molecular formula C8H10NO6P B1678522 Pyridoxal phosphate CAS No. 54-47-7

Pyridoxal phosphate

Cat. No. B1678522
M. Wt: 247.14 g/mol
InChI Key: NGVDGCNFYWLIFO-UHFFFAOYSA-N
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Patent
US04761374

Procedure details

Measured in accordance with the method of Yamada et al. as follows. In 4.0ml of a reaction mixture containing 10 micromoles of L-tryptophan, 0.4 micromole of pyridoxalphosphate (PLP)), 200 micromoles of K2HPO4 -KH2PO4 (pH 8.0), the enzyme is incubated at 65° C. for 10 minutes. Then, 1.0 ml of a 30% aqueous solution of trichloroacetic acid (TCA) is added to stop the reaction. Indole formed in the reaction system is quantitatively determined by the method of E. McEvoy-Bowe [The ANALYST, vol. 88, pages 893-894 (1963)]. The activity is expressed in units in which 1 U is the amount in micromoles of indole formed during 1 minute.
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 μmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
K2HPO4 KH2PO4
Quantity
200 μmol
Type
reactant
Reaction Step Two
[Compound]
Name
reaction mixture
Quantity
4 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
N[C@H](C(O)=O)C[C:4]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[NH:6][CH:5]=1.CC1C(O)=C(C=O)C(COP(O)(O)=O)=CN=1.OP([O-])([O-])=O.[K+].[K+].OP([O-])(O)=O.[K+].ClC(Cl)(Cl)C(O)=O>>[NH:6]1[C:7]2[C:12](=[CH:11][CH:10]=[CH:9][CH:8]=2)[CH:4]=[CH:5]1 |f:2.3.4.5.6|

Inputs

Step One
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C(=O)O)(Cl)Cl
Step Two
Name
Quantity
10 μmol
Type
reactant
Smiles
N[C@@H](CC1=CNC2=CC=CC=C12)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=NC=C(C(=C1O)C=O)COP(=O)(O)O
Name
K2HPO4 KH2PO4
Quantity
200 μmol
Type
reactant
Smiles
OP(=O)([O-])[O-].[K+].[K+].OP(=O)(O)[O-].[K+]
Name
reaction mixture
Quantity
4 mL
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
N1C=CC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04761374

Procedure details

Measured in accordance with the method of Yamada et al. as follows. In 4.0ml of a reaction mixture containing 10 micromoles of L-tryptophan, 0.4 micromole of pyridoxalphosphate (PLP)), 200 micromoles of K2HPO4 -KH2PO4 (pH 8.0), the enzyme is incubated at 65° C. for 10 minutes. Then, 1.0 ml of a 30% aqueous solution of trichloroacetic acid (TCA) is added to stop the reaction. Indole formed in the reaction system is quantitatively determined by the method of E. McEvoy-Bowe [The ANALYST, vol. 88, pages 893-894 (1963)]. The activity is expressed in units in which 1 U is the amount in micromoles of indole formed during 1 minute.
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 μmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
K2HPO4 KH2PO4
Quantity
200 μmol
Type
reactant
Reaction Step Two
[Compound]
Name
reaction mixture
Quantity
4 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
N[C@H](C(O)=O)C[C:4]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[NH:6][CH:5]=1.CC1C(O)=C(C=O)C(COP(O)(O)=O)=CN=1.OP([O-])([O-])=O.[K+].[K+].OP([O-])(O)=O.[K+].ClC(Cl)(Cl)C(O)=O>>[NH:6]1[C:7]2[C:12](=[CH:11][CH:10]=[CH:9][CH:8]=2)[CH:4]=[CH:5]1 |f:2.3.4.5.6|

Inputs

Step One
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C(=O)O)(Cl)Cl
Step Two
Name
Quantity
10 μmol
Type
reactant
Smiles
N[C@@H](CC1=CNC2=CC=CC=C12)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=NC=C(C(=C1O)C=O)COP(=O)(O)O
Name
K2HPO4 KH2PO4
Quantity
200 μmol
Type
reactant
Smiles
OP(=O)([O-])[O-].[K+].[K+].OP(=O)(O)[O-].[K+]
Name
reaction mixture
Quantity
4 mL
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
N1C=CC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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